rac 3,4-Dihydroxyphenylethylene Glycol-d5

Catalog No.
S875946
CAS No.
M.F
C8H10O4
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 3,4-Dihydroxyphenylethylene Glycol-d5

Product Name

rac 3,4-Dihydroxyphenylethylene Glycol-d5

IUPAC Name

3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol

Molecular Formula

C8H10O4

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2

InChI Key

MTVWFVDWRVYDOR-QUWGTZMWSA-N

SMILES

Array

Synonyms

DL-3,4-Dihydroxyphenylglycol-d5; (+/-)-4-(1,2-Dihydroxyethyl)pyrocatechol-d5; 4-(1,2-Dihydroxyethyl)-1,2-benzenediol-d5;

Deuterated Probe for DOPEG Analysis

Rac-DOPEG-d5 is a deuterated form of 3,4-Dihydroxyphenylethylene Glycol (DOPEG), a metabolite of the neurotransmitter dopamine []. Deuterium, a stable isotope of hydrogen, has one extra neutron compared to regular hydrogen. By incorporating deuterium atoms into the molecule, researchers can create an isotopically labeled version of DOPEG that is easily distinguishable from the naturally occurring, non-deuterated form in biological samples []. This distinction allows scientists to track the specific fate of rac-DOPEG-d5 after it is introduced into a system, providing valuable insights into DOPEG metabolism.

Investigating Dopamine's Role in Neurological Disorders

DOPEG has been implicated in the pathophysiology of various neurological disorders, including Parkinson's disease and schizophrenia []. By studying DOPEG levels and metabolism in these conditions, researchers can gain a better understanding of how dopamine dysfunction contributes to these disorders. Rac-DOPEG-d5 serves as a powerful tool in this pursuit. Scientists can administer rac-DOPEG-d5 to cells, tissues, or even living organisms and then measure the levels of both the labeled and unlabeled forms of DOPEG. This allows them to trace the breakdown products of dopamine and assess how efficiently DOPEG is metabolized in different disease models [].

Applications in Developing New Treatments

The knowledge gained from studying DOPEG metabolism with rac-DOPEG-d5 can pave the way for the development of new treatments for neurological disorders. By understanding how dopamine metabolism is disrupted in these conditions, researchers can identify potential targets for therapeutic intervention. For instance, if studies reveal that DOPEG breakdown is impaired in a particular disease, scientists could explore strategies to enhance DOPEG metabolism, potentially leading to new treatment options [].

Rac 3,4-Dihydroxyphenylethylene Glycol-d5 is a deuterated analog of 3,4-Dihydroxyphenylethylene Glycol, a compound that serves as an important metabolite of catecholamines. Its molecular formula is C8_8H5_5D5_5O4_4, and it has a molecular weight of approximately 175.19 g/mol. The compound is characterized by the presence of hydroxyl groups on the aromatic ring, contributing to its reactivity and biological significance. The deuterium labeling (d5) enhances its utility in various analytical techniques, particularly in mass spectrometry, providing a means for tracking metabolic pathways and interactions in biological systems .

Typical of phenolic compounds:

  • Oxidation: It can be oxidized to form quinones, which are reactive species that can participate in further biochemical transformations.
  • Methylation: The hydroxyl groups can be methylated using methylating agents, altering its solubility and biological activity.
  • Conjugation: It may also engage in conjugation reactions with glucuronic acid or sulfate, facilitating its excretion from the body.

These reactions are crucial for understanding its role in metabolism and pharmacokinetics.

The biological activity of rac 3,4-Dihydroxyphenylethylene Glycol-d5 is primarily associated with its role as a metabolite of catecholamines. It exhibits antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, it may influence neurotransmitter dynamics and has been studied for its potential effects on cardiovascular health. The deuterated form allows for precise tracking in metabolic studies, enhancing our understanding of catecholamine metabolism and related physiological processes .

Synthesis of rac 3,4-Dihydroxyphenylethylene Glycol-d5 can be achieved through various methods:

  • Deuterated Hydroxylation: Starting from phenolic precursors, deuterated hydroxylation can be performed using deuterated reagents to introduce deuterium at specific sites.
  • Reduction Reactions: The compound can also be synthesized via reduction of corresponding ketones or aldehydes under controlled conditions to yield the desired diol structure.
  • Chemical Modification: Utilizing existing catecholamine derivatives as starting materials allows for the incorporation of deuterium through selective reactions.

These methods highlight the versatility in synthesizing this important compound.

Rac 3,4-Dihydroxyphenylethylene Glycol-d5 has several notable applications:

  • Metabolic Studies: Its deuterated nature makes it an excellent tracer for studying metabolic pathways involving catecholamines.
  • Pharmaceutical Research: It serves as a reference standard in analytical chemistry for drug testing and quality control.
  • Biochemical Assays: The compound is used in assays to investigate antioxidant activity and other biochemical properties related to catecholamine metabolism.

These applications underscore its significance in both research and pharmaceutical contexts.

Interaction studies involving rac 3,4-Dihydroxyphenylethylene Glycol-d5 focus on its role within metabolic pathways and its interactions with enzymes involved in catecholamine metabolism. Research indicates that it may modulate the activity of certain enzymes such as catechol-O-methyltransferase (COMT), which plays a crucial role in the degradation of catecholamines. Understanding these interactions aids in elucidating its pharmacological effects and potential therapeutic applications .

Rac 3,4-Dihydroxyphenylethylene Glycol-d5 shares structural similarities with several other compounds within the catecholamine metabolic pathway. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
3,4-Dihydroxyphenylethylene GlycolC8_8H10_10O4_4Non-deuterated form; naturally occurring metabolite
CatecholC6_6H6_6O2_2Precursor to catecholamines; involved in neurotransmission
DopamineC8_8H11_11NO2_2Neurotransmitter; derived from tyrosine

Uniqueness

Rac 3,4-Dihydroxyphenylethylene Glycol-d5 is unique due to its deuterated form, which enhances its stability and traceability in metabolic studies compared to non-deuterated analogs. This feature allows researchers to gain more accurate insights into metabolic processes involving catecholamines without interference from endogenous compounds.

Molecular Structure and Configuration

The molecular structure of rac 3,4-Dihydroxyphenylethylene Glycol-d5 consists of a benzene ring substituted with two hydroxyl groups in the 3,4-positions (catechol moiety) and an ethylene glycol side chain attached at the 5-position [1] [2]. The compound exhibits a racemic configuration, indicating the presence of both enantiomeric forms due to the chiral center at the alpha carbon of the ethylene glycol side chain [4].

PropertyValue
CAS Registry Number1794783-36-0 [1]
Molecular FormulaC8H5D5O4 [1]
Molecular Weight (g/mol)175.19 [1]
IUPAC Name3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol [2]
SMILES NotationOC1=C(O)C([2H])=C(C(O)C([2H])([2H])O)C([2H])=C1[2H] [1]
Physical StateSolid [3]
Storage Temperature-20°C [1]

The structural configuration demonstrates the strategic placement of deuterium atoms at specific positions that are critical for metabolic stability and analytical differentiation [5]. The catechol ring system provides the characteristic chemical reactivity associated with phenolic compounds, while the ethylene glycol side chain contributes to the molecule's solubility properties [12].

Isotopic Composition and Distribution

The deuterium isotopic labeling in rac 3,4-Dihydroxyphenylethylene Glycol-d5 follows a specific substitution pattern that replaces five hydrogen atoms with deuterium [1] [2]. This isotopic distribution has been strategically designed to provide optimal analytical performance while maintaining structural integrity [11].

PositionIsotopeDescription
Aromatic C-3Deuterium (²H)Aromatic position replacement [2]
Aromatic C-4Deuterium (²H)Aromatic position replacement [2]
Aromatic C-6Deuterium (²H)Aromatic position replacement [2]
Ethylene α-carbonDeuterium (²H)Ethylene glycol side chain [1]
Ethylene α-carbonDeuterium (²H)Ethylene glycol side chain [1]
Total Deuterium Count5 Deuterium atomsComplete d5 substitution pattern [1]

The isotopic composition reflects the principle that deuterium substitution at positions susceptible to metabolic oxidation enhances the compound's utility as an internal standard [11] [14]. The deuterium kinetic isotope effect associated with these substitutions can theoretically reach values up to 9-fold for carbon-deuterium bond cleavage compared to carbon-hydrogen bonds [11] [15].

The distribution pattern ensures that three deuterium atoms are located on the aromatic ring system, while two deuterium atoms are positioned on the ethylene glycol side chain [1] [2]. This arrangement provides comprehensive isotopic labeling that covers both the aromatic and aliphatic portions of the molecule [5].

Physicochemical Parameters

The physicochemical properties of rac 3,4-Dihydroxyphenylethylene Glycol-d5 are fundamentally influenced by both its catechol structure and deuterium substitution [5] [14]. The compound exhibits characteristics typical of phenolic compounds with additional modifications resulting from isotopic labeling [17].

PropertyNon-deuteratedDeuterated (d5)
Molecular Weight Difference170.16 g/mol [4]175.19 g/mol [1]
Mass Increase (%)0%2.96%
Deuterium Content (%)0%5 deuterium atoms [1]
Bond Strength EnhancementStandard C-H bondsEnhanced C-D bonds [11]
Solubility (predicted)DMSO, Methanol (slightly) [5]DMSO, Methanol (slightly) [5]
ColorWhite to Pale Brown [4]White to Beige [5]
StabilityStandardEnhanced (Hygroscopic) [5]

The physical state of the compound is solid at room temperature, requiring storage at -20°C to maintain stability [1] [3]. The compound demonstrates hygroscopic properties, indicating its tendency to absorb moisture from the environment [5]. Solubility characteristics suggest limited dissolution in polar aprotic solvents such as dimethyl sulfoxide and methanol [5] [29].

The deuterium substitution results in a molecular weight increase of approximately 2.96% compared to the non-deuterated analog [1] [4]. This mass difference is critical for mass spectrometric applications, providing clear differentiation between the labeled and unlabeled compounds [6]. The enhanced bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds contributes to increased metabolic stability [11] [14].

Comparative Analysis with Non-deuterated Analog

The comparative analysis between rac 3,4-Dihydroxyphenylethylene Glycol-d5 and its non-deuterated analog reveals significant differences in analytical and chemical properties while maintaining fundamental structural similarities [4] [12].

PropertyNon-deuterated (3,4-Dihydroxyphenylethylene Glycol)Deuterated (rac 3,4-Dihydroxyphenylethylene Glycol-d5)
CAS Registry Number28822-73-3 [4]1794783-36-0 [1]
Molecular FormulaC8H10O4 [4]C8H5D5O4 [1]
Molecular Weight (g/mol)170.16 [4]175.19 [1]
IUPAC Name4-(1,2-dihydroxyethyl)benzene-1,2-diol [4]3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol [2]
SMILES NotationOCC(O)c1ccc(O)c(O)c1 [7]OC1=C(O)C([2H])=C(C(O)C([2H])([2H])O)C([2H])=C1[2H] [1]
InChI KeyMTVWFVDWRVYDOR-UHFFFAOYSA-N [9]Not Available
Melting Point (°C)130-132 [24] [25]Not Available

The non-deuterated compound exhibits a well-characterized melting point range of 130-132°C, while the deuterated analog lacks reported thermal transition data [24] [25]. Both compounds maintain identical chemical reactivity patterns due to the preservation of functional groups, but differ significantly in their mass spectrometric behavior [12] [18].

The deuterium kinetic isotope effect manifests as altered reaction rates for processes involving carbon-deuterium bond cleavage [11] [15]. This effect can result in reduced metabolic clearance rates and modified pharmacokinetic profiles when compared to the protiated analog [19]. The theoretical maximum kinetic isotope effect of 9-fold provides substantial analytical advantages for quantitative measurements [15].

The structural integrity of both compounds remains equivalent, with the deuterated version exhibiting identical three-dimensional molecular geometry [14] [17]. The electronic properties show minimal variation, as deuterium substitution primarily affects vibrational frequencies rather than electronic distribution [11]. This characteristic ensures that biological activity and chemical reactivity patterns remain fundamentally unchanged between the two analogs [12] [18].

rac 3,4-Dihydroxyphenylethylene Glycol-d5 can be synthesized through multiple laboratory-scale approaches that leverage the established principles of deuterium incorporation into catechol-containing molecules. The primary synthetic routes focus on deuteration of the parent compound 3,4-dihydroxyphenylethylene glycol or selective incorporation of deuterium during the synthesis process [1] [2].

The most common approach involves the use of direct hydrogen-deuterium exchange reactions under controlled conditions. Metal-catalyzed deuteration using palladium or platinum catalysts in the presence of deuterium oxide has been extensively documented for similar catechol derivatives [3] [4]. These methods typically achieve deuterium incorporation levels of 80-99% under optimized reaction conditions [4] [5].

An alternative synthetic route employs base-mediated deuteration strategies using dimethyl sulfoxide-d6 as the deuterium source. This metal-free approach operates under mild conditions and provides excellent deuterium incorporation rates while maintaining functional group tolerance [4]. The reaction proceeds through selective deuteration of the aromatic and aliphatic positions, achieving the desired d5 substitution pattern.

Electrochemical deuteration represents another viable laboratory-scale method for synthesizing deuterated catechol derivatives. This approach utilizes deuterium oxide as the deuterium source under ambient conditions, offering high deuterium incorporation efficiency with minimal side reactions [6] [7]. The electrochemical method provides excellent control over the deuteration process and allows for selective incorporation at specific molecular sites.

Deuteration Strategies and Mechanisms

The deuteration of rac 3,4-Dihydroxyphenylethylene Glycol-d5 involves several key mechanistic pathways that determine the efficiency and selectivity of deuterium incorporation. Understanding these mechanisms is crucial for optimizing synthesis conditions and achieving the desired isotopic purity [5] [8].

Table 1: Deuteration Strategies and Mechanisms

StrategyDeuterium SourceConditionsDeuterium Incorporation (%)Reference
Base-mediated deuterationDMSO-d₆Metal-free, room temperature80-99 [4]
Metal-free deuteration with D₂OD₂OVisible light, mild conditions80-98 [6] [9]
Electrochemical deuterationD₂OAmbient conditions90-95 [6] [7]
Hydrogen isotope exchange (HIE)D₂, D₂OHigh temperature, catalyst85-99 [5] [8]
Photocatalytic deuterationD₂OVisible light, photocatalyst75-95 [10] [9]
Biocatalytic deuterationD₂O + H₂Ambient conditions, enzymes90-99 [11]
Flow chemistry deuterationD₂OContinuous flow, controlled85-98 [12] [13]

The hydrogen isotope exchange mechanism typically proceeds through reversible carbon-hydrogen bond activation facilitated by transition metal catalysts. The process involves coordination of the substrate to the metal center, followed by oxidative addition of the carbon-hydrogen bond, exchange with deuterium, and subsequent reductive elimination to form the deuterated product [5] [8].

Photocatalytic deuteration mechanisms involve the generation of reactive intermediates under visible light irradiation. The photocatalyst facilitates the activation of deuterium oxide, generating deuterium radicals that participate in selective deuteration reactions [10] [9]. This approach offers excellent functional group tolerance and operates under environmentally benign conditions.

Biocatalytic deuteration employs enzyme-mediated pathways to achieve selective deuterium incorporation. These systems utilize deuterium oxide as the ultimate deuterium source, with hydrogen gas serving as a clean reductant. The enzymatic approach provides exceptional chemo-, enantio-, and isotopic selectivity under ambient conditions [11].

Industrial Production Methods

The industrial production of rac 3,4-Dihydroxyphenylethylene Glycol-d5 requires scalable and economically viable synthetic processes that maintain high product quality while minimizing production costs. Several industrial methodologies have been developed to meet the growing demand for deuterated pharmaceutical compounds [14] [15].

Table 2: Industrial Production Methods

MethodScaleKey FeaturesDeuteration Level (%)Reference
Hydrothermal D/H exchangekg to multi-metric tonsHigh pressure, high temperature95-99 [16] [17]
Electrochemical flow synthesisContinuous productionAmbient conditions, no organic solvents80-99 [6] [18]
Membrane-enhanced deuterationPilot to commercialRoom temperature, reusable D₂O85-95 [19]
Catalyst-based continuous processLaboratory to industrialScalable, air-stable catalyst90-98 [20] [21]
Metal nanoparticle catalysisMulti-gram to kgHigh deuteration levels, recyclable85-99 [8] [20]
PEG-supported synthesisGrams to hundreds of gramsMild conditions, high selectivity80-95 [22] [23]

Hydrothermal deuterium-hydrogen exchange represents the most established industrial method for large-scale deuteration. This process operates at elevated temperatures and pressures in the presence of deuterium oxide and suitable catalysts. The method has been successfully scaled to multi-metric ton production levels with deuteration efficiencies exceeding 95% [16] [17].

Electrochemical flow synthesis offers significant advantages for continuous industrial production. The process utilizes specialized electrode systems and proton-conducting membranes to facilitate efficient deuterium transfer from deuterium oxide to organic substrates [6] [18]. This approach eliminates the need for organic solvents and operates under ambient conditions, making it environmentally sustainable and economically attractive.

Metal nanoparticle catalysis has emerged as a promising industrial approach, particularly for pharmaceutical applications. Iron-based nanostructured catalysts have demonstrated exceptional performance in selective deuteration reactions, achieving high deuteration levels with excellent recyclability [8] [20]. These catalysts are air-stable and water-tolerant, making them suitable for industrial implementation.

The pharmaceutical industry has recognized the economic potential of deuterated compounds, with the global deuterated compounds market expected to reach 0.32 billion USD by 2033, growing at a compound annual growth rate of 25.1% [14]. This growth is driven by the enhanced metabolic stability and improved pharmacokinetic properties of deuterated active pharmaceutical ingredients.

Quality Control and Purity Assessment

Quality control and purity assessment are critical aspects of rac 3,4-Dihydroxyphenylethylene Glycol-d5 production, particularly for pharmaceutical applications where isotopic purity directly impacts safety and efficacy [24] [25]. Comprehensive analytical strategies are required to characterize isotopologue distributions and ensure compliance with regulatory standards.

Table 3: Quality Control and Purity Assessment Methods

Analytical TechniqueDetection CapabilityQuantification RangeAdvantagesReference
High-resolution mass spectrometry (HRMS)Isotopologue distribution, molecular weightng to mg levelsHigh sensitivity, rapid analysis [24] [26] [27]
Nuclear magnetic resonance (NMR)Site-specific deuteration, isotope shiftsmg to g levelsSite-specific information, structural [28] [17]
Liquid chromatography-mass spectrometry (LC-MS)Separation of isotopomers, quantificationpg to μg levelsSeparation capability, routine QC [24] [29]
Infrared spectroscopy (IR)C-D vs C-H bonds, functional groupsmg to g levelsSimple, cost-effective [5]
Gas chromatography-mass spectrometry (GC-MS)Volatile deuterated compoundsng to μg levelsHigh separation, derivatization [30] [31]
Isotope ratio mass spectrometry (IRMS)Precise isotope ratiosng to μg levelsHigh precision isotope ratios [32] [17]

High-resolution mass spectrometry serves as the primary analytical tool for characterizing isotopologue impurities in deuterated compounds. Recent developments in liquid chromatography-mass spectrometry methods using quality control-friendly nominal mass instruments have demonstrated excellent performance for pharmaceutical applications [24]. These methods provide robust and reproducible determination of isotopic purity with detection limits suitable for regulatory compliance.

Nuclear magnetic resonance spectroscopy offers unique advantages for site-specific deuteration analysis. The technique utilizes deuterium-induced carbon-13 isotope shifts to quantify deuteration levels at specific molecular positions [28]. Advanced NMR methods employing dual decoupling of both proton and deuterium nuclei enable accurate integration and quantification of different isotopologues under rapid acquisition conditions.

The regulatory landscape for deuterated drugs continues to evolve, with agencies recognizing the need for specialized analytical approaches. Current guidelines emphasize the importance of isotopic distribution profiles rather than simple overall enrichment values, acknowledging that lower isotopologues are integral components of deuterated active pharmaceutical ingredients rather than impurities [25].

Multi-nuclear NMR spectroscopy including proton, deuterium, carbon-13, and phosphorus-31 (for phospholipids) provides comprehensive characterization of deuterated products. Mass spectrometry analysis calculates isotopic abundances of different isotopologues, providing overall deuteration level measurements. Additional analytical methods including polarimetry for optically active compounds, thin-layer chromatography, and high-performance liquid chromatography are employed when appropriate [17].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

175.08929253 Da

Monoisotopic Mass

175.08929253 Da

Heavy Atom Count

12

Dates

Last modified: 04-14-2024

Explore Compound Types